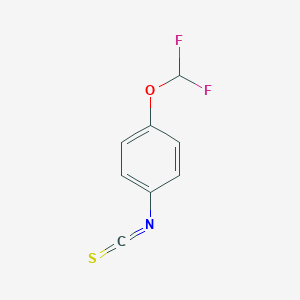

4-(Difluoromethoxy)phenyl isothiocyanate

Übersicht

Beschreibung

Synthesis Analysis

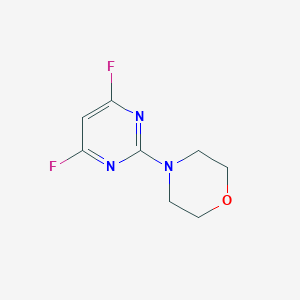

The synthesis of compounds related to 4-(Difluoromethoxy)phenyl isothiocyanate often involves transition-metal-free methods. For instance, various isothiocyanates have been reacted with phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of trifluoromethanesulfonic acid, forming trifluoroethylthiol derivatives through a cascade trifluoroethylation/cyclization process without the need for transition metal catalysts (Zhao, Han, & Zhang, 2018).

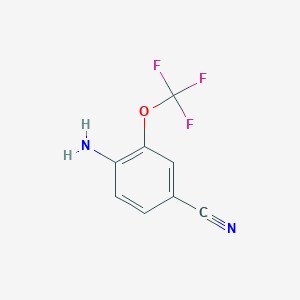

Molecular Structure Analysis

Research on similar fluorinated phenyl compounds has highlighted the importance of molecular structure in determining their properties. For example, fluorinated phenyl-tolane isothiocyanate liquid crystals have been synthesized to study their phase transitions and electrooptical properties, revealing high birefringence and smectic phases influenced by the alkyl chain length (Peng et al., 2016).

Chemical Reactions and Properties

The reactivity of isothiocyanates, including those similar to 4-(Difluoromethoxy)phenyl isothiocyanate, can lead to a variety of chemical transformations. For instance, electrophilic difluoro(phenylthio)methylation reactions have been employed to generate difluoromethylated products through the use of bromodifluoro(phenylthio)methane and silver hexafluoroantimonate (Betterley et al., 2013).

Physical Properties Analysis

The physical properties of fluorinated isothiocyanate compounds, such as liquid crystals, have been extensively studied. These studies often focus on their phase behavior, thermal stability, and birefringence, providing insights into the structural factors that affect these properties (Wang et al., 2016).

Chemical Properties Analysis

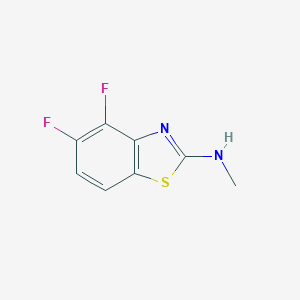

The chemical properties of 4-(Difluoromethoxy)phenyl isothiocyanate and related compounds are significantly influenced by their molecular structure. Research has shown that the introduction of fluorine atoms can affect the reactivity, stability, and overall chemical behavior of these compounds. For example, studies on difluoro(phenylthio)methylation highlight the influence of fluorine on the generation, stability, and reactivity of carbon-centered radicals (Betterley et al., 2013).

Wissenschaftliche Forschungsanwendungen

Electrooptical Applications

4-(Difluoromethoxy)phenyl isothiocyanate derivatives, like the fluorinated phenyl-tolane isothiocyanate liquid crystal compounds, have been synthesized and studied for their phase transitions and electrooptical properties. These compounds display high birefringence values and are suitable for fast response times in LC optic devices due to their specific electrooptical characteristics (Peng et al., 2016).

Piezoresistive Sensor Development

The molecule 4-trifluoromethyl phenyl isothiocyanate (4CFNCS) has been observed to exhibit plastic deformation, making it a viable candidate for flexible piezoresistive sensors. These sensors show potential in medicinal and materials science applications due to their impressive performance at high-pressure ranges (Hasija et al., 2023).

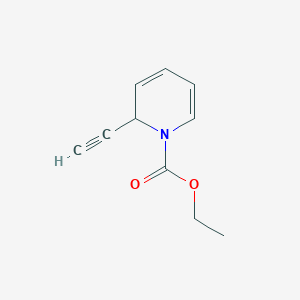

Catalysis and Synthesis Applications

Phenyl isothiocyanate derivatives have been applied in various synthesis processes. For instance, a fluorous organocatalyst involving perfluorooctyl aniline and phenyl isothiocyanate has been used for direct reductive amination of aldehydes, showcasing the potential for streamlined synthesis processes and effective separation of reaction products (Huang et al., 2010).

Photoreactive and Surface Modification Applications

The synthesis of a photosensitive thiocyanate-functionalized trialkoxysilane has been explored for patterned surface modifications. This molecule, bearing both photoreactive and anchoring units, shows promise in surface modification applications due to its ability to undergo isomerization reactions upon irradiation with UV light (Lex et al., 2008).

Safety And Hazards

This compound is classified as having serious eye damage and skin corrosion . It’s advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection . In case of ingestion or inhalation, it’s recommended to rinse mouth and remove the person to fresh air, respectively .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(difluoromethoxy)-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NOS/c9-8(10)12-7-3-1-6(2-4-7)11-5-13/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXQLHDOWYXTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366280 | |

| Record name | 4-(Difluoromethoxy)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethoxy)phenyl isothiocyanate | |

CAS RN |

189281-92-3 | |

| Record name | 4-(Difluoromethoxy)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(difluoromethoxy)-4-isothiocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)

![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)

![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)